molecular formula C13H16N2O B10845988 8-sec-Butoxy-quinolin-2-ylamine

8-sec-Butoxy-quinolin-2-ylamine

Cat. No.: B10845988
M. Wt: 216.28 g/mol
InChI Key: RDHSHZSWPBWALB-UHFFFAOYSA-N
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Description

8-sec-Butoxy-quinolin-2-ylamine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-sec-Butoxy-quinolin-2-ylamine typically involves the reaction of quinoline derivatives with sec-butyl alcohol under specific conditions. One common method includes the use of a catalyst such as palladium acetate (Pd(OAc)2) and a base like copper acetate (Cu(OAc)2) in the presence of carbon monoxide (CO) as a carbonyl source . The reaction is carried out under mild conditions, and the yields are generally higher with electron-donating groups on the quinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automation in the process can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-sec-Butoxy-quinolin-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, various amine derivatives, and substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 8-sec-Butoxy-quinolin-2-ylamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the binding of melanin-concentrating hormone to its receptor, which is involved in various physiological processes . The compound’s effects are mediated through pathways that regulate cellular signaling and metabolic processes.

Comparison with Similar Compounds

8-sec-Butoxy-quinolin-2-ylamine can be compared with other quinoline derivatives such as quinolin-2-ones and phenanthridin-6-ones . While these compounds share a similar core structure, this compound is unique due to the presence of the sec-butoxy group, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

8-butan-2-yloxyquinolin-2-amine

InChI

InChI=1S/C13H16N2O/c1-3-9(2)16-11-6-4-5-10-7-8-12(14)15-13(10)11/h4-9H,3H2,1-2H3,(H2,14,15)

InChI Key

RDHSHZSWPBWALB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=CC2=C1N=C(C=C2)N

Origin of Product

United States

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